
5'-(tert-Butyl)-2'-methyl-1H,2'H-3,3'-bipyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-(tert-Butyl)-2’-methyl-1H,2’H-3,3’-bipyrazole is an organic compound characterized by the presence of a tert-butyl group and a methyl group attached to a bipyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(tert-Butyl)-2’-methyl-1H,2’H-3,3’-bipyrazole typically involves the reaction of tert-butyl hydrazine with 2-methylpyrazole under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as anhydrous magnesium sulfate. The reaction mixture is stirred at low temperatures (around -10°C) for a specific duration, followed by gradual warming to room temperature .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5’-(tert-Butyl)-2’-methyl-1H,2’H-3,3’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, facilitated by reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.
Reduction: Sodium borohydride.
Substitution: N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: Formation of oxidized derivatives of the bipyrazole core.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5’-(tert-Butyl)-2’-methyl-1H,2’H-3,3’-bipyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5’-(tert-Butyl)-2’-methyl-1H,2’H-3,3’-bipyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
Methyl tert-butyl ether: An organic compound with a tert-butyl group and a methoxy group.
tert-Butyl alcohol: A simple tertiary alcohol with a tert-butyl group.
tert-Butylhydroquinone: A phenolic compound with antioxidant properties .
Uniqueness
5’-(tert-Butyl)-2’-methyl-1H,2’H-3,3’-bipyrazole is unique due to its bipyrazole core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H16N4 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-tert-butyl-1-methyl-5-(1H-pyrazol-5-yl)pyrazole |
InChI |
InChI=1S/C11H16N4/c1-11(2,3)10-7-9(15(4)14-10)8-5-6-12-13-8/h5-7H,1-4H3,(H,12,13) |
InChI Key |
CAQYRXQSIRKXIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C2=CC=NN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B11783840.png)
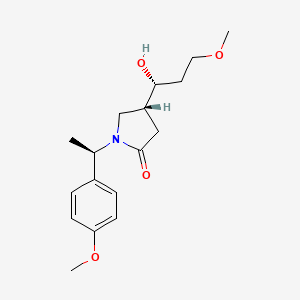
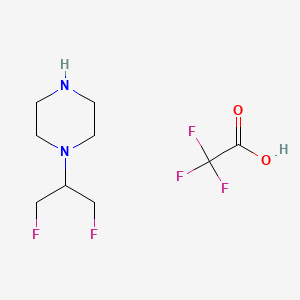
![7-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B11783857.png)

![4-(4-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11783873.png)
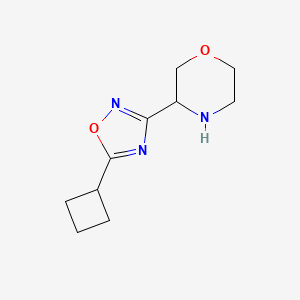

![8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one](/img/structure/B11783883.png)
![1-(7-Chloro-3-hydroxybenzo[b]thiophen-2-yl)propan-1-one](/img/structure/B11783891.png)
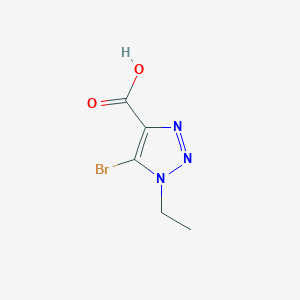
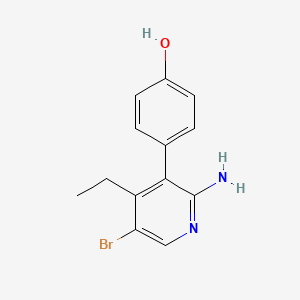
![2-Thiomorpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11783911.png)
